molecular formula C19H24N4O2 B6535557 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one CAS No. 1049335-81-0

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one

Cat. No.: B6535557
CAS No.: 1049335-81-0
M. Wt: 340.4 g/mol
InChI Key: GNYJOOZKBVSBIH-UHFFFAOYSA-N
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Description

1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a piperazine-derived compound characterized by a pyridazinyl core substituted with a 2-methoxyphenyl group at position 6 and a butan-1-one chain at position 1 of the piperazine ring. This structure combines aromatic, heterocyclic, and aliphatic features, making it a candidate for diverse pharmacological applications, particularly in central nervous system (CNS) targeting, as suggested by structural analogs in the arylpiperazine class .

Properties

IUPAC Name

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-3-6-19(24)23-13-11-22(12-14-23)18-10-9-16(20-21-18)15-7-4-5-8-17(15)25-2/h4-5,7-10H,3,6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJOOZKBVSBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic transmission by increasing acetylcholine levels. This can lead to improved cognitive functions and memory. Additionally, the compound influences cell signaling pathways, particularly those involving cholinergic receptors. It also affects gene expression by modulating the activity of transcription factors involved in cholinergic signaling. Furthermore, it impacts cellular metabolism by altering the levels of key metabolites involved in neurotransmission.

Biological Activity

The compound 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O, and it features a complex structure that includes a piperazine ring, a pyridazine moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyridazine and piperazine rings have shown effectiveness against various cancer cell lines. The methoxyphenyl group is believed to enhance the cytotoxic effects by facilitating interactions with cellular targets involved in proliferation and apoptosis pathways.

Case Study:
A study investigating the cytotoxic effects of related compounds demonstrated that modifications in the methoxy group significantly influenced the antiproliferative activity against human cancer cell lines. The compound showed an IC50 value lower than that of standard chemotherapeutics, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Reference
This compoundA431<10
Related Compound AHT2915
DoxorubicinA43120

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar piperazine and pyridazine frameworks have been reported to exhibit antibacterial and antifungal activities.

Research Findings:
In vitro assays revealed that related compounds demonstrated significant antibacterial effects against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 µg/mL for various bacterial species .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Receptors: Similar compounds have been shown to interact with receptors involved in signaling pathways critical for tumor growth.
  • Antimicrobial Mechanisms: The presence of electron-withdrawing groups enhances the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups : MK69’s trifluoromethyl group enhances lipophilicity and bioavailability compared to the target compound’s methoxyphenyl group .
  • Synthetic Efficiency : The target compound’s pyridazinyl group may complicate synthesis compared to phenyl-substituted analogs like MK38, which achieve >80% yields under optimized conditions .

Variations in the Butanone Chain

The butanone chain’s substituents influence steric bulk and electronic properties:

Compound Name Butanone Substituent Impact on Properties Reference
Target Compound None (unsubstituted) Flexible aliphatic chain; may reduce steric hindrance for receptor binding
MK69 1H-Pyrazol-4-yl Pyrazole introduces hydrogen-bonding potential; enhances solubility
MK38 Thiophen-2-yl Thiophene increases aromatic surface area; may improve CNS penetration

Key Findings :

  • Aromaticity : Thiophene in MK38 enhances hydrophobic interactions, a feature absent in the target compound’s simpler chain .

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